Ammonium trifluoroacetate
Overview
Description
Ammonium trifluoroacetate is a chemical compound with the molecular formula CF3COONH4. It is a salt formed from trifluoroacetic acid and ammonium. This compound is known for its use as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .
Mechanism of Action
Target of Action
Ammonium trifluoroacetate primarily targets the respiratory system . It is used as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .
Mode of Action
It is known to be used in the synthesis of hexafluoro-2-aminopentan-4-one ligand . It also plays a role in tuning and calibrating new liquid chromatography/mass spectrometry systems .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It is sensitive to moisture and should be stored away from strong oxidizing agents, water, and moisture . It is recommended to be stored under dry inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium trifluoroacetate can be synthesized by neutralizing trifluoroacetic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent:
CF3COOH+NH3→CF3COONH4
Industrial Production Methods: Industrial production of this compound follows a similar route, where trifluoroacetic acid is neutralized with ammonia gas. The reaction is controlled to ensure complete neutralization, and the product is purified by recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is more commonly used as a reagent rather than a substrate in such reactions.
Reduction: This compound is not typically involved in reduction reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoroacetate ion acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Products depend on the specific substrate being oxidized.
Substitution: Products include trifluoroacetate esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ammonium trifluoroacetate has a wide range of applications in scientific research:
Medicine: Utilized in the separation of chiral compounds, which is crucial for the development of pharmaceuticals.
Comparison with Similar Compounds
- Ammonium formate (NH4HCO2)
- Ammonium acetate (NH4C2H3O2)
- Sodium trifluoroacetate (CF3COONa)
Comparison:
- Ammonium formate: Unlike ammonium trifluoroacetate, ammonium formate is commonly used as a reducing agent in organic synthesis.
- Ammonium acetate: This compound is often used as a buffer in biochemical applications, whereas this compound is more specialized for chromatographic and catalytic uses.
- Sodium trifluoroacetate: Similar to this compound, sodium trifluoroacetate is used in organic synthesis, but the ammonium salt is preferred for applications requiring a non-metallic cation .
This compound stands out due to its unique combination of properties, making it a versatile reagent in both academic and industrial settings.
Properties
IUPAC Name |
azane;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNIBOIOWCTRCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals, soluble in water; [MSDSonline] | |
Record name | Ammonium trifluoroacetate | |
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CAS No. |
3336-58-1 | |
Record name | Ammonium trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ammonium trifluoroacetate | |
Source | DTP/NCI | |
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Record name | Ammonium trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067 | |
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ammonium trifluoroacetate has the molecular formula C2H4F3NO2 and a molecular weight of 143.06 g/mol.
ANone: Electron Spin Resonance (ESR) studies have been conducted on γ-irradiated single crystals of this compound, revealing information about the free radicals generated at different temperatures [].
ANone: this compound has demonstrated utility as a catalyst and solid support in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones [], offering a simplified and economical approach. It also serves as an efficient catalyst in the synthesis of bis(indolyl)methanes from aromatic aldehydes and indole in acetonitrile [].
ANone: this compound plays a crucial role in regioselective Mannich condensation reactions. Using dimethyl(methylene)this compound in trifluoroacetic acid facilitates the synthesis of the more substituted aminoketone [, , ]. Conversely, employing di-isopropyl(methylene)ammonium perchlorate in acetonitrile leads to the less substituted aminoketone [].
ANone: Yes, this compound has been successfully employed in the synthesis of tetrahydropyridine derivatives, acting as a catalyst in a facile one-pot, solvent-free strategy []. This highlights its potential in developing environmentally friendly synthetic protocols.
ANone: this compound is a valuable additive in mobile phases for separating chiral acids and bases in chiral high-performance liquid chromatography (HPLC) []. Its versatility allows for the resolution of enantiomers on the same derivatized polysaccharide chiral columns without altering the mobile phase between analyses, leading to cost and time savings.
ANone: this compound serves as a component in commercially available tuning solutions for negative-ion Direct Analysis in Real Time Mass Spectrometry (DART-MS) []. It provides negative ions across a wide m/z range, facilitating accurate mass calibration.
ANone: While specific stability data might require further investigation, this compound's application as an additive in HPLC mobile phases suggests its stability in solutions containing organic solvents like acetonitrile [, , ].
ANone: Research on aqueous solutions containing this compound, among other similar ionic liquids, has revealed exothermic transitions unrelated to crystallization and significant structural changes upon cooling into a glassy state []. This highlights its influence on solution behavior at low temperatures.
ANone: Yes, quantum chemical calculations have been employed to elucidate the mechanism of primary amination reactions involving this compound and cyanamidyl/arylcyanamidyl radicals []. These studies provide valuable insights into reaction pathways and selectivity.
ANone: While specific SAR studies on this compound might be limited, research on amphiphilic perylene bisimides incorporating this compound as a salt highlights the importance of the cationic ammonium side chain for antifungal activity [].
ANone: Information regarding the environmental impact and degradation pathways of this compound is limited in the provided research. Further studies are required to assess its potential ecotoxicological effects and develop appropriate mitigation strategies.
ANone: Various analytical techniques, including HPLC, mass spectrometry, NMR, and computational chemistry tools, can be employed to investigate the properties and applications of this compound [, , , , ]. Access to these instruments and expertise in these analytical techniques are essential for efficient research.
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